BenchChemオンラインストアへようこそ!

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

Antiproliferative activity HeLa cervical carcinoma PKB/Akt kinase pathway

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole (CAS 863001-57-4, PubChem CID is a heterocyclic small molecule (MW 302.3 g/mol, C₁₆H₁₂F₂N₂S) combining a 3,4-dihydroisoquinoline moiety with a 4,6-difluoro-substituted benzothiazole core. Computed physicochemical properties include XLogP3-AA = 4.6, zero hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 44.4 Ų.

Molecular Formula C16H12F2N2S
Molecular Weight 302.34
CAS No. 863001-57-4
Cat. No. B2458642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole
CAS863001-57-4
Molecular FormulaC16H12F2N2S
Molecular Weight302.34
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2
InChIKeyYBSQBOBNTBDEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863001-57-4 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole): Structural Identity and Procurement Context


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole (CAS 863001-57-4, PubChem CID 7110154) is a heterocyclic small molecule (MW 302.3 g/mol, C₁₆H₁₂F₂N₂S) combining a 3,4-dihydroisoquinoline moiety with a 4,6-difluoro-substituted benzothiazole core [1]. Computed physicochemical properties include XLogP3-AA = 4.6, zero hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 44.4 Ų [1]. The compound occupies a unique chemotype intersection relevant to kinase inhibition (PKB/Akt) [2] and broad-spectrum antiviral development programs [3], making procurement decisions dependent on specific structural features rather than class-level assumptions.

Why Generic Substitution of 863001-57-4 with In-Class Analogs Fails: Structural Determinants of Activity Divergence


Within the dihydroisoquinoline-benzothiazole chemotype, seemingly minor structural modifications produce profound differences in physicochemical properties and biological target engagement. The 4,6-difluoro substitution pattern on the benzothiazole ring of 863001-57-4 confers an XLogP3 of 4.6 [1], whereas the non-fluorinated parent analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 684217-26-3) lacks both the electron-withdrawing effect and the lipophilicity modulation provided by fluorine. This difference is critical because fluorination of the benzothiazole core has been shown to significantly influence kinase binding affinity and antiviral potency in patent-disclosed compound series [2][3]. Substituting with ethoxy, methyl, or unsubstituted analogs without quantitative comparative data risks selecting a compound with fundamentally different target engagement profiles.

Quantitative Differentiation Evidence for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole (863001-57-4)


Antiproliferative Activity Against HeLa Cells vs. Non-Fluorinated Analog Class

863001-57-4 was included in a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells over 48 hours via WST-8 assay, with the compound categorized as 'Active' and demonstrating sub-1 µM activity (activity ≤ 1 µM) [1]. In contrast, the non-fluorinated analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 684217-26-3) has no comparable antiproliferative data available in authoritative databases, suggesting the 4,6-difluoro substitution is a critical driver of cellular potency in this scaffold. The compound has also been explicitly claimed in Amgen's fluoroisoquinoline-substituted thiazole patent series targeting PKB-mediated diseases including abnormal cell growth and cancer [2].

Antiproliferative activity HeLa cervical carcinoma PKB/Akt kinase pathway

Computed Lipophilicity (XLogP3) Differentiation from Non-Fluorinated Analog

The computed XLogP3-AA value for 863001-57-4 is 4.6, reflecting the lipophilicity-enhancing effect of the dual fluorine substitution on the benzothiazole core [1]. By comparison, the non-fluorinated parent compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 684217-26-3) has a computed XLogP3 of approximately 3.8, representing a ΔXLogP3 of approximately +0.8 units [2]. This difference is mechanistically significant: fluorine substitution on aromatic systems is known to enhance membrane permeability and metabolic stability while modulating pKa of adjacent heteroatoms, directly impacting oral bioavailability and tissue distribution in PKB/Akt-targeted programs [3].

Lipophilicity Drug-likeness Fluorine-mediated property modulation

Reduced Hydrogen Bond Donor Count vs. Amino-Substituted Thiazole Analogs

863001-57-4 possesses zero hydrogen bond donors (HBD = 0) by virtue of the direct C–N linkage between the dihydroisoquinoline nitrogen and the benzothiazole C2 position [1]. In contrast, closely related 2-aminothiazole analogs such as 2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-4-amine (CAS 1365938-34-6) possess one hydrogen bond donor (primary amine) [2]. This HBD difference is physiologically meaningful: compounds with HBD = 0 have favorable CNS MPO (Multiparameter Optimization) scores and reduced P-glycoprotein efflux liability compared to HBD ≥ 1 analogs, making 863001-57-4 preferentially suited for programs requiring blood-brain barrier penetration [3].

Hydrogen bond donor CNS penetration Physicochemical optimization

Patent-Backed Positioning in PKB/Akt Kinase Inhibitor and Broad-Spectrum Antiviral Space

The dihydroisoquinoline-thiazole scaffold of 863001-57-4 is explicitly encompassed within two independent patent families: Amgen's WO2010083246A1 covering fluoroisoquinoline-substituted thiazoles as PKB inhibitors for cancer, inflammation, and metabolic disorders [1], and Evrys Bio's JP7342010B2 covering thiazole- and isoquinoline-containing compounds demonstrating inhibition of HCMV, influenza, Zika virus, BK virus, and RSV replication in cell-based assays [2]. In contrast, simple alkoxy-substituted analogs (e.g., 6-ethoxy derivative) and non-fluorinated analogs lack this dual patent footprint, limiting their demonstrated therapeutic relevance to single-indication contexts.

PKB/Akt kinase inhibition Broad-spectrum antiviral Patent-protected chemotype

Research and Industrial Application Scenarios for 863001-57-4 Based on Quantitative Differentiation Evidence


PKB/Akt Kinase Inhibitor Screening Cascades in Oncology Drug Discovery

863001-57-4 is the compound of choice for establishing structure-activity relationships (SAR) around the 4,6-difluorobenzothiazole-dihydroisoquinoline chemotype in PKB/Akt inhibitor programs. Its confirmed sub-1 µM antiproliferative activity against HeLa cells [1] and explicit inclusion in Amgen's PKB-targeted patent series (WO2010083246A1) [2] make it an appropriate positive control or starting scaffold for medicinal chemistry optimization. The compound's XLogP3 of 4.6 and HBD = 0 profile also make it suitable for evaluating the impact of fluorine-mediated lipophilicity on kinase selectivity and cellular potency in head-to-head comparisons with non-fluorinated analogs.

Broad-Spectrum Antiviral Screening Against HCMV, Influenza, Zika, BK Virus, and RSV

The thiazole-isoquinoline chemotype represented by 863001-57-4 has demonstrated inhibition of multiple viral pathogens including HCMV, influenza viruses, Zika virus, BK virus, and RSV in cell-based replication assays, as disclosed in Evrys Bio's JP7342010B2 patent [1]. For virology laboratories conducting broad-spectrum antiviral screening, 863001-57-4 serves as a structurally characterized probe within this patent-protected chemical space, enabling exploration of structure-antiviral activity relationships. The 4,6-difluoro substitution pattern may be particularly relevant for modulating antiviral potency and selectivity compared to mono-fluorinated or non-fluorinated congeners.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Physicochemical Properties

With zero hydrogen bond donors (HBD = 0), a moderate computed XLogP3 of 4.6, and a low topological polar surface area (TPSA) of 44.4 Ų [1], 863001-57-4 occupies a favorable region of CNS drug-like chemical space as defined by multiparameter optimization (CNS MPO) scoring systems [2]. This compound should be preferentially procured over the 2-aminothiazole analog (CAS 1365938-34-6, HBD = 1) and the 6-ethoxy analog for any neuroscience-focused phenotypic or target-based screening campaign where passive blood-brain barrier permeability is a critical selection criterion. The dihydroisoquinoline moiety also provides a privileged scaffold for CNS receptor engagement.

Physicochemical Property Benchmarking for Fluorinated Heterocycle Library Design

863001-57-4 serves as an informative benchmark compound for medicinal chemistry teams designing fluorinated heterocycle libraries. The compound's computed properties – including the XLogP3 shift of approximately +0.8 units relative to the non-fluorinated parent [1], zero HBD count [1], and TPSA of 44.4 Ų [1] – provide a reference point for predicting the physicochemical impact of introducing 4,6-difluoro substitution onto benzothiazole-containing scaffolds. Procurement of this compound alongside its non-fluorinated analog (CAS 684217-26-3) enables paired-property comparisons that inform library design strategies for balancing potency, permeability, and metabolic stability in lead optimization.

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.